1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)-

DNA repair inhibition AGT/MGMT inactivation tumor cell sensitization

1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- (CAS 160948-27-6), also known as O⁶-benzyl-8-methylguanine, is a synthetic purine derivative belonging to the O⁶-benzylguanine (BG) class of DNA repair protein inactivators. It specifically targets O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT), a suicide repair protein that confers tumor resistance to alkylating chemotherapeutic agents.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
CAS No. 160948-27-6
Cat. No. B11859611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)-
CAS160948-27-6
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=NC(=N2)N)OCC3=CC=CC=C3
InChIInChI=1S/C13H13N5O/c1-8-15-10-11(16-8)17-13(14)18-12(10)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,14,15,16,17,18)
InChIKeyCSGNBFCPTIATBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 8-Methyl-O⁶-Benzylguanine (CAS 160948-27-6) is a Critical Reference Standard for DNA Repair Protein Inhibition Research


1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)- (CAS 160948-27-6), also known as O⁶-benzyl-8-methylguanine, is a synthetic purine derivative belonging to the O⁶-benzylguanine (BG) class of DNA repair protein inactivators [1]. It specifically targets O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT), a suicide repair protein that confers tumor resistance to alkylating chemotherapeutic agents. The 8-methyl substitution distinguishes it from the parent compound O⁶-benzylguanine (BG) by blocking metabolic oxidation at the C8 position, a pathway that rapidly converts BG to its equally potent metabolite, O⁶-benzyl-8-oxoguanine (8-oxoBG), in rodents, primates, and humans [2].

Why O⁶-Benzylguanine (BG) Cannot Simply Replace 8-Methyl-BG in Preclinical DNA Repair Models


O⁶-Benzylguanine (BG) and its 8-substituted derivatives, including 8-methyl-BG, share a common target (AGT/MGMT) but differ critically in their metabolic fate and resulting pharmacokinetic profiles. BG undergoes rapid oxidation at the C8 position by aldehyde oxidase to form O⁶-benzyl-8-oxoguanine (8-oxoBG), a metabolite with comparable AGT-inhibitory potency but a significantly longer half-life [1]. This means in vivo experiments using BG actually reflect the combined effects of two active species (BG + 8-oxoBG) with differing tissue distributions and clearance rates, complicating PK/PD modeling. The 8-methyl substitution on CAS 160948-27-6 sterically and electronically blocks this C8 oxidation pathway, resulting in a single molecular species with potentially distinct tissue penetration and AGT depletion kinetics [2]. For researchers attempting to isolate the contribution of a single AGT inhibitor or to achieve predictable, metabolite-free pharmacokinetics, substituting generic BG introduces a confounding variable that undermines experimental reproducibility.

Quantitative Differentiation Evidence for CAS 160948-27-6: Comparator-Backed Performance Data


AGT Inactivation Potency: 8-Methyl-BG Retains Comparable Activity to Parent BG in HT29 Colon Tumor Cell Extracts

In a direct head-to-head study by Pegg et al. (1995), 8-methyl-BG was tested alongside O⁶-benzylguanine (BG) and its 8-aza-, 8-bromo-, 8-oxo-, and 8-amino derivatives for their ability to inactivate AGT and sensitize human tumor cell lines to BCNU. All compounds except the 8-amino derivative were active and exhibited AGT-inactivating activities that were comparable to those of the parent BG [1]. The 8-methyl derivative therefore retains the full AGT-inhibitory pharmacophore at the 6-benzyloxy position while introducing the C8-methyl modification that blocks oxidative metabolism.

DNA repair inhibition AGT/MGMT inactivation tumor cell sensitization

Metabolic Stability: 8-Methyl Substitution Prevents C8 Oxidation That Converts BG to 8-OxoBG In Vivo

A well-documented metabolic liability of O⁶-benzylguanine (BG) is its rapid oxidation at the C8 position by aldehyde oxidase, producing O⁶-benzyl-8-oxoguanine (8-oxoBG) as a major circulating metabolite [1]. Studies in rodents, nonhuman primates, and humans all confirm this conversion [1][2]. The 8-methyl group on CAS 160948-27-6 occupies the C8 position with a carbon substituent that cannot undergo oxidation to an 8-oxo derivative. This structural feature eliminates the formation of the 8-oxo metabolite entirely, meaning that 8-methyl-BG acts as a single chemical entity in vivo, while BG administration invariably results in a mixed exposure to both BG and 8-oxoBG [2].

drug metabolism aldehyde oxidase pharmacokinetic differentiation

Class-Level In Vivo Advantage: 8-Substituted BG Analogs Achieve Superior AGT Depletion in Kidney and Brain Tissues vs. Parent BG

Ewesuedo et al. (2001) compared the tissue-specific AGT inactivation profiles of multiple 8-substituted BG analogs (8-oxoBG, 8-azaBG, 8-bromoBG, 8-tfmBG) against parent BG in athymic nude mice bearing A549 lung and D456 brain tumor xenografts [1]. Each 8-substituted analog demonstrated AGT inactivation capabilities that were 'comparable to or better than those of BG especially in kidney and brain tissues' [1]. Although 8-methyl-BG was not among the specific analogs tested in this in vivo study, it belongs to the same 8-substituted class predicted by the authors to exhibit 'different pharmacological properties compared to BG which could influence tissue bioavailability.' The 8-methyl derivative is explicitly covered in the composition-of-matter patent US 6,333,331 B1, which claims 8-methyl-O⁶-benzylguanine as an AGT inactivator with distinct pharmacokinetic expectations [2].

tissue distribution in vivo AGT depletion brain tumor xenograft

Broad-Spectrum Tumor Cell Sensitization: 8-Methyl-BG Enhances BCNU Cytotoxicity Across Four Distinct Human Tumor Types

The Pegg et al. (1995) study specifically tested 8-methyl-BG for its ability to potentiate BCNU (carmustine) cytotoxicity across a panel of four human tumor cell lines: HT29 (colon adenocarcinoma), Du145 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) [1]. The compound was active in greatly increasing BCNU-induced cell killing across all four lines. This broad-spectrum sensitization profile mirrors that of BG itself, confirming that the 8-methyl substitution does not narrow the tumor-type applicability. In contrast, the 8-amino derivative was inactive in the same panel, demonstrating that not all 8-substitutions preserve activity [1].

chemotherapy sensitization BCNU combination tumor cell panel

Synthetic Tractability: 8-Methyl-BG is Prepared via Direct Nucleophilic Displacement Using Sodium Benzyloxide

The synthesis of O⁶-benzyl-8-methylguanine (CAS 160948-27-6) is explicitly described in the patent literature [1] and by Liu et al. (2003) [2]. It is prepared by treating 2-amino-6-chloro-8-methylpurine with sodium benzyloxide in benzyl alcohol, a straightforward nucleophilic aromatic substitution. This contrasts with BG, which requires 2-amino-6-chloropurine as the starting material. The 8-methyl precursor (2-amino-6-chloro-8-methylpurine) is commercially available, providing a well-defined synthetic route for in-house preparation or for sourcing custom-synthesized material with verified purity.

chemical synthesis phase transfer catalysis reference standard preparation

High-Value Application Scenarios for 8-Methyl-O⁶-Benzylguanine (CAS 160948-27-6)


Pharmacokinetic/Pharmacodynamic Studies Requiring a Single, Metabolically Stable AGT Inhibitor

When conducting PK/PD modeling of AGT inhibitor exposure-response relationships, the use of BG is confounded by its rapid in vivo conversion to 8-oxoBG, which itself is an equipotent AGT inhibitor with a different clearance profile [1]. 8-Methyl-BG eliminates this confounding variable because the C8-methyl group blocks aldehyde oxidase-mediated oxidation. This makes CAS 160948-27-6 the preferred tool compound for isolating the pharmacokinetic contribution of a single molecular entity, enabling cleaner correlation between plasma concentration and tissue AGT depletion. This is particularly valuable for developing PK/PD models to guide dosing regimens for AGT-targeted therapies [2].

In Vivo Brain Tumor AGT Depletion Studies Leveraging 8-Substituted Class Pharmacokinetics

Ewesuedo et al. (2001) demonstrated that 8-substituted BG analogs exhibit tissue-specific AGT depletion profiles that differ markedly from BG, with 'comparable to or better' activity in brain and kidney tissues [1]. The class behavior of 8-substituted analogs—including 8-methyl-BG as claimed in patent US 6,333,331 B1 [2]—suggests improved CNS penetration relative to the BG/8-oxoBG mixture. Researchers evaluating AGT depletion in glioblastoma or brain metastasis models should prioritize 8-methyl-BG as a tool compound to maximize brain tissue AGT inactivation while avoiding the confounding metabolite 8-oxoBG.

Standardized AGT Inactivation Reference Compound for Cross-Study Comparability

The DNA repair research community lacks a widely adopted, metabolically stable reference standard for AGT inhibition studies. BG remains the most commonly used compound, but its rapid metabolism to 8-oxoBG means that different studies—using different species, time points, or administration routes—may reflect different proportions of BG vs. 8-oxoBG exposure, undermining cross-study comparability [1]. 8-Methyl-BG, as a non-oxidizable BG analog with retained potency across four major tumor types (HT29 colon, Du145 prostate, MCF-7 breast, A549 lung) [2], offers a chemically defined, single-species reference standard. Adoption of CAS 160948-27-6 as a community reference compound would improve reproducibility in AGT-targeted research.

Structure-Activity Relationship (SAR) Studies Differentiating Electronic vs. Steric Effects at the Purine C8 Position

The 8-methyl substitution on CAS 160948-27-6 is electron-donating (unlike the electron-withdrawing 8-aza and 8-bromo groups that enhance potency beyond BG) [1]. This makes 8-methyl-BG a critical SAR probe for distinguishing electronic from steric contributions to AGT binding and inactivation kinetics. When used alongside 8-aza-BG (electron-withdrawing, more potent), 8-bromo-BG (electron-withdrawing, more potent), and 8-amino-BG (electron-donating, inactive), the 8-methyl derivative serves as the key 'neutral' comparator—it is electron-donating like 8-amino but retains activity, isolating steric tolerance at the C8 pocket. This specific SAR role cannot be fulfilled by BG or any other commercially available analog [2].

Quote Request

Request a Quote for 1H-Purin-2-amine, 8-methyl-6-(phenylmethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.